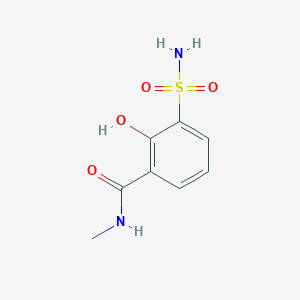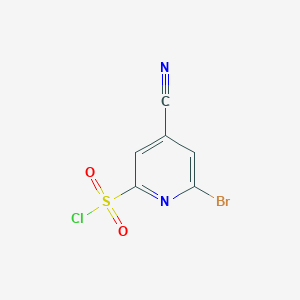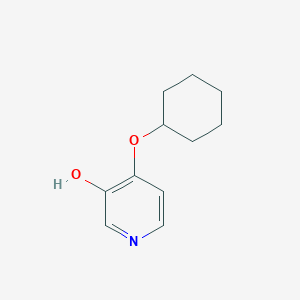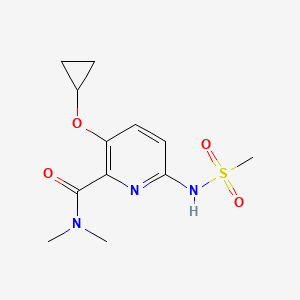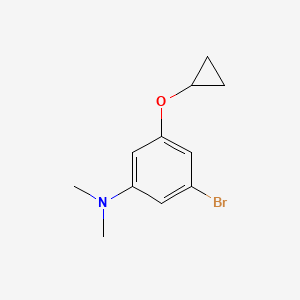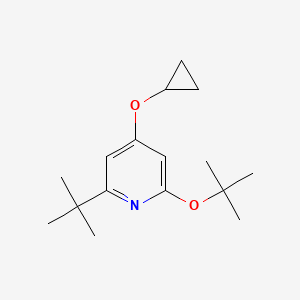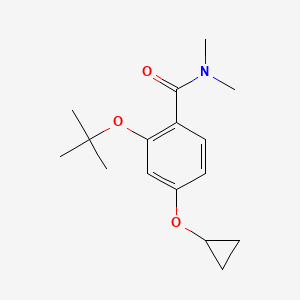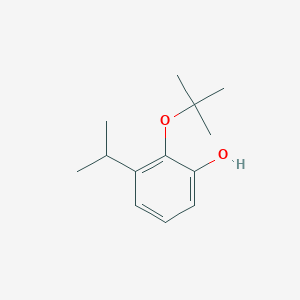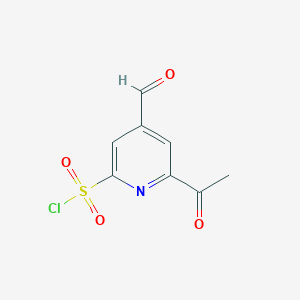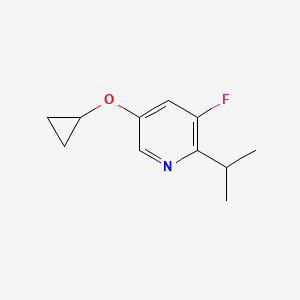
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is a chemical compound with the molecular formula C11H14FNO and a molecular weight of 195.23 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a pyridine ring. It is primarily used in research and development settings and is not intended for human use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can be achieved through various synthetic routes. One common method involves the use of fluorinated pyridines as starting materials. The fluorination of pyridine can be carried out using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of partially or fully reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated pyridines and their biological activities.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is not well-documented. like other fluorinated pyridines, it may interact with biological targets through its fluorine atom, which can influence the compound’s reactivity and binding properties. The specific molecular targets and pathways involved would depend on the context of its use in research or potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-bromopyridine: A fluorinated pyridine derivative used in similar research applications.
3-Fluoro-2-isopropylpyridine: Another fluorinated pyridine with similar structural features.
Cyclopropoxy-substituted pyridines: Compounds with a cyclopropoxy group attached to the pyridine ring.
Uniqueness
5-Cyclopropoxy-3-fluoro-2-isopropylpyridine is unique due to the combination of its cyclopropoxy, fluorine, and isopropyl substituents. This unique structure can impart distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
Fórmula molecular |
C11H14FNO |
|---|---|
Peso molecular |
195.23 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-fluoro-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14FNO/c1-7(2)11-10(12)5-9(6-13-11)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clave InChI |
BVAPVVKRPRFVIG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C=C(C=N1)OC2CC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


